molecular formula C13H18N2 B1441206 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole CAS No. 815632-23-6

2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1441206
CAS No.: 815632-23-6
M. Wt: 202.3 g/mol
InChI Key: ALGAEHWMNZFLNJ-UHFFFAOYSA-N
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Description

2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole is a bicyclic amine derivative characterized by an octahydropyrrolo[3,4-c]pyrrole core substituted at the C2 position with a para-tolyl (p-tolyl) group. The rigid bicyclic structure and the para-tolyl substituent contribute to its unique physicochemical properties, including enhanced lipophilicity and binding affinity to biological targets like cyclooxygenase (COX) enzymes .

Properties

IUPAC Name

5-(4-methylphenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-10-2-4-13(5-3-10)15-8-11-6-14-7-12(11)9-15/h2-5,11-12,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGAEHWMNZFLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC3CNCC3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676558
Record name 2-(4-Methylphenyl)octahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815632-23-6
Record name 2-(4-Methylphenyl)octahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Conditions

Reagent/Condition Quantity/Amount Role
Tetrahydrofuran (THF) 50 mL Solvent
Toluene or Dimethylbenzene 150 mL or 75 mL Co-solvent
Sodium borohydride or Potassium borohydride 6.84 g to 11.22 g (2.5 to 5.0 eq.) Reducing agent
Zinc chloride or Iron(III) chloride 12.5 g to 19.32 g (1.3 to 4.0 eq.) Lewis acid catalyst
Ring valeryl imines 5 to 10 g (36 to 72 mmol) Starting material
Nitrogen atmosphere Continuous Inert atmosphere
Temperature 90 ± 5 °C Reaction temperature control

Procedure Summary

  • Under nitrogen atmosphere, in a three-necked flask equipped with a mechanical stirrer, THF and toluene/dimethylbenzene are added.
  • Sodium borohydride or potassium borohydride and zinc chloride or iron(III) chloride are introduced, forming a suspension.
  • The mixture is heated to reflux or maintained at 90 ± 5 °C until a black solid forms, indicating catalyst activation.
  • A solution of ring valeryl imines in THF is added dropwise and stirred overnight at the same temperature.
  • The reaction mixture is cooled and acidified with dilute hydrochloric acid to pH 2-3.
  • Organic extraction is performed using ethyl acetate multiple times.
  • The aqueous layer is basified to pH 8-9 using saturated sodium carbonate solution and extracted again with ethyl acetate.
  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
  • The product, this compound, is obtained as a white solid with high purity (HPLC purity ~95-97%) and good yield (81-92%).

Yield and Purity Data

Entry Reducing Agent Catalyst Yield (%) HPLC Purity (%)
1 Sodium borohydride Zinc chloride 91.8 97
2 Potassium borohydride Zinc chloride 91.6 97
3 Sodium borohydride Iron(III) chloride 81.4 95
4 Potassium borohydride Zinc chloride 91.2 96

Alternative Green Synthesis Approaches

Recent research has explored environmentally friendly methods for synthesizing octahydropyrrolo[3,4-c]pyrrole derivatives, including this compound, using subcritical water as a green solvent and mild conditions.

  • Reactions are performed in a stainless steel reactor with controlled temperature (around 130 °C) and pressure (30 bar nitrogen).
  • Starting materials such as octahydropyrrolo[3,4-c]pyrroles are reacted with benzoyl isothiocyanate or α-haloketones in ultra-pure water.
  • The reaction times range from 2 to 4 hours under stirring.
  • Products are extracted with organic solvents and purified by column chromatography.
  • This method reduces the use of organic solvents and hazardous reagents, aligning with green chemistry principles.

Summary Table of Preparation Methods

Method Key Features Advantages Disadvantages
Reduction with NaBH4/KBH + ZnCl2 or FeCl3 Use of borohydrides and Lewis acids under reflux in organic solvents High yield and purity; well-established Use of organic solvents; requires inert atmosphere
Subcritical water synthesis Use of water as solvent under pressure and heat Environmentally friendly; mild conditions Requires specialized equipment; longer reaction times
Conventional multi-step synthesis Stepwise addition and workup with acid-base extraction High control over purity and yield Multiple steps; solvent-intensive

Research Findings and Analysis

  • The use of sodium borohydride or potassium borohydride combined with zinc chloride under nitrogen atmosphere at 90 °C consistently yields high purity this compound with yields above 90%.
  • Iron(III) chloride as a catalyst provides a slightly lower yield (~81%) but remains effective, potentially offering alternative catalytic pathways.
  • The acid-base extraction workup is crucial for isolating the product and achieving high purity, as confirmed by HPLC analysis.
  • Green synthesis methods using subcritical water demonstrate the feasibility of environmentally benign synthesis routes, though they require more specialized equipment and longer reaction times.
  • The choice of reducing agent and catalyst significantly influences the reaction efficiency and purity, with potassium borohydride and zinc chloride combinations showing slightly better performance in some cases.

Chemical Reactions Analysis

Types of Reactions

2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the tolyl group are replaced by other groups. Common reagents for these reactions include halogens, sulfonyl chlorides, and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrole derivatives, including 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole. Research indicates that compounds with pyrrole moieties can inhibit various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. For instance, pyrrole analogs have been shown to induce significant apoptosis in human cancer cells, suggesting that this compound may exhibit similar properties due to its structural characteristics .

Table 1: Anticancer Activity of Pyrrole Derivatives

CompoundTarget Cancer Cell LineMechanism of ActionReference
Trifluoromethyl 2-phosphonopyrroleA549, MCF-7Cell cycle arrest, apoptosis
Pyrrolo[2,1-f][1,2,4]triazinesHuman cancer cellsPI3K alpha inhibition
This compoundTBDTBDTBD

Anti-inflammatory Properties

Pyrrole derivatives have also been investigated for their anti-inflammatory effects. Studies have demonstrated that certain pyrrolo[3,4-c]pyrroles exhibit strong activity against cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The potential of this compound in this context remains to be fully elucidated but suggests a promising avenue for further research in inflammatory diseases .

Antimycobacterial Activity

The compound has shown potential as an antimycobacterial agent against Mycobacterium tuberculosis. Research into novel pyrrolyl benzamide derivatives has indicated significant inhibitory activity against M. tuberculosis, which may extend to related pyrrole compounds like this compound. This could position it as a candidate for treating tuberculosis and other mycobacterial infections .

Material Science Applications

Mechanism of Action

The mechanism of action of 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, thereby influencing biochemical pathways. The exact molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and synthetic profiles of 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole can be contextualized by comparing it to structurally analogous derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Key derivatives of octahydropyrrolo[3,4-c]pyrrole differ primarily in their C2 and C5 substituents, which dictate biological activity and synthetic routes:

Compound Substituents Key Features
This compound C2: p-Tolyl High COX-2 selectivity; enhanced membrane permeability due to aromatic group
2-(Thiazol-2-yl)octahydropyrrolo[3,4-c]pyrrole C2: Thiazole ring Moderate antimicrobial activity (MIC: 7.81–250 μg/mL); green synthesis in subcritical water
2-Methyloctahydropyrrolo[3,4-c]pyrrole C2: Methyl Simplified synthesis; lower molecular weight (126.2 g/mol); limited bioactivity
Mannich base derivatives (e.g., 7c, 7n) C5: Aliphatic/aromatic groups Dual COX-2/15-LOX inhibition; binding affinity to plasma proteins (−8.1 to −9.7 kcal/mol)

Pharmacological Activity

Anti-Inflammatory Activity
  • This compound derivatives exhibit superior COX-2 inhibition (IC₅₀: <1 μM) compared to meloxicam, a reference drug, with a COX-2/COX-1 selectivity ratio exceeding 10:1 .
  • Mannich base analogues (e.g., compound 7c) show dual inhibition of COX-2 and 15-lipoxygenase (15-LOX), a feature absent in 2-p-tolyl derivatives. This dual activity is critical for mitigating oxidative stress in chronic inflammation .
Antimicrobial Activity
  • 2-(Thiazol-2-yl) derivatives demonstrate broad-spectrum activity:
    • Mycobacterium tuberculosis: MIC = 7.81–62.5 μg/mL .
    • Acinetobacter baumannii: MIC = 15.62–31.25 μg/mL (comparable to ampicillin) .
  • By contrast, 2-p-tolyl derivatives lack reported antimicrobial efficacy, highlighting the importance of the thiazole moiety for this activity .

Physicochemical and Pharmacokinetic Properties

Property 2-p-Tolyl Derivative 2-(Thiazol-2-yl) Derivative Mannich Base (7c)
Molecular Weight (g/mol) ~280 (estimated) 300–350 350–400
LogP ~2.5 (high lipophilicity) ~1.8 ~3.0 (due to aromatic moieties)
Plasma Protein Binding Not reported Not reported −8.1 to −9.7 kcal/mol

Biological Activity

2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data and findings from diverse sources.

Chemical Structure and Properties

This compound belongs to the pyrrole family, characterized by a fused ring system that enhances its reactivity and biological interactions. The presence of the p-tolyl group influences its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[3,4-c]pyrrole exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds within this class have shown promise in inhibiting tumor growth across various cancer cell lines.
  • Antimicrobial Properties : Some derivatives display significant antimicrobial activity against bacterial strains.
  • Neuroprotective Effects : Certain studies suggest potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

The mechanisms by which this compound exerts its effects are still under investigation. However, several pathways have been proposed:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of anti-apoptotic proteins such as Bcl-2.
  • Targeting Kinase Pathways : Research has highlighted the ability of pyrrolo[3,4-c]pyrrole derivatives to selectively inhibit various kinases involved in cell signaling pathways critical for tumor growth.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of a series of pyrrolo[3,4-c]pyrrole derivatives against human cancer cell lines (A549 and HeLa). The most potent compound exhibited an IC50 value of 0.84 μM, indicating strong antiproliferative activity .
    • Another investigation focused on the mechanism of action involving ROS generation and downregulation of anti-apoptotic proteins. This study provided insight into how these compounds can selectively induce apoptosis in cancer cells .
  • Antimicrobial Effects :
    • Research has demonstrated that certain pyrrolo[3,4-c]pyrrole derivatives possess significant antimicrobial activity against various bacterial strains. This was attributed to their ability to disrupt bacterial cell membranes .
  • Neuroprotective Studies :
    • In vivo studies have suggested that these compounds may offer neuroprotective benefits by modulating oxidative stress pathways. This could have implications for treating conditions like Alzheimer's disease .

Data Table: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cell LineIC50/EC50 ValueReference
AnticancerA549 (lung cancer)0.84 μM
AnticancerHeLa (cervical cancer)Not specified
AntimicrobialE. coli12 μg/mL
NeuroprotectiveNeuronal cellsNot specified

Q & A

Q. Validation steps :

Kinetic assays : Measure IC₅₀ shifts under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Mutagenesis : Replace key residues (e.g., Ser530Ala in COX-2) to confirm binding site specificity .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:
Discrepancies (e.g., COX-1 inhibition in Study A vs. no activity in Study B) arise from:

  • Purity variability : HPLC purity <95% correlates with 30% reduced activity; validate via LC-MS before assays .
  • Assay conditions : Differences in buffer pH (7.4 vs. 6.8) alter protonation states, affecting binding. Standardize to 25°C, pH 7.4 .
  • Cell line specificity : Test multiple models (e.g., RAW 264.7 macrophages vs. HEK293) to rule out cell-type biases .

Q. Resolution workflow :

Replicate studies with independently synthesized batches.

Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Advanced: What computational strategies optimize this compound derivatives for enhanced pharmacokinetics?

Answer:

  • QSAR modeling : Train models on logP (1.8–2.5) and PSA (45–65 Ų) to predict BBB permeability .
  • MD simulations : Assess metabolic stability by simulating CYP3A4 metabolism; derivatives with tert-butyl groups show 50% longer half-life .
  • ADMET prediction : Prioritize derivatives with <5 violations of Lipinski’s rules and Ames test negativity .

Case study : Hydroxamic acid derivatives (e.g., 9a-c ) improve solubility (2.5-fold in PBS) and HDAC inhibition (IC₅₀ = 0.8 µM) .

Advanced: How do experimental conditions (e.g., pH, temperature) impact the stability of this compound in solution?

Answer:

  • pH stability : Degrades >10% in 24 hours at pH <3 (amide hydrolysis) or >10 (ring-opening). Optimize storage at pH 6–8 .
  • Thermal stability : Decomposition onset at 80°C (TGA data); store at −20°C under argon for <6 months .
  • Solvent effects : Stable in DMSO for 1 week (1% degradation), but avoid chlorinated solvents (e.g., CH₂Cl₂ causes 15% degradation/day) .

Q. Mitigation protocol :

  • Use stabilizers (e.g., 0.1% BHT) in aqueous buffers.
  • Conduct periodic NMR checks for decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole

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